molecular formula C18H16N2O4S B3305309 N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-[(4-methoxyphenyl)sulfanyl]propanamide CAS No. 923066-48-2

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-[(4-methoxyphenyl)sulfanyl]propanamide

Cat. No.: B3305309
CAS No.: 923066-48-2
M. Wt: 356.4 g/mol
InChI Key: GYEQQXQCLDHLLP-UHFFFAOYSA-N
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Description

“N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-[(4-methoxyphenyl)sulfanyl]propanamide” is a synthetic organic compound that features a phthalimide core linked to a methoxyphenyl sulfanyl group via a propanamide chain. Compounds with such structures are often studied for their potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-[(4-methoxyphenyl)sulfanyl]propanamide” typically involves the following steps:

    Formation of the Phthalimide Core: This can be achieved by reacting phthalic anhydride with ammonia or a primary amine to form the phthalimide.

    Attachment of the Propanamide Chain: The phthalimide can be reacted with a suitable halogenated propanamide derivative under basic conditions to form the desired linkage.

    Introduction of the Methoxyphenyl Sulfanyl Group: The final step involves the nucleophilic substitution of the halogenated propanamide with 4-methoxyphenyl thiol under mild conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the above synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxyphenyl sulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The phthalimide core can be reduced to form phthalamic acid derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogenating agents or nucleophiles.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Phthalamic acid derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: Used as a precursor for synthesizing various derivatives with potential biological activities.

Biology

    Biological Studies: Investigated for its interactions with biological macromolecules and potential therapeutic effects.

Medicine

    Drug Development: Explored for its potential as a lead compound in the development of new drugs.

Industry

    Material Science:

Mechanism of Action

The mechanism of action of “N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-[(4-methoxyphenyl)sulfanyl]propanamide” would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-phenylpropanamide
  • N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-(4-hydroxyphenyl)propanamide

Uniqueness

The presence of the methoxyphenyl sulfanyl group in “N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-[(4-methoxyphenyl)sulfanyl]propanamide” may confer unique biological properties compared to its analogs. This group can influence the compound’s solubility, reactivity, and interaction with biological targets.

Properties

IUPAC Name

N-(1,3-dioxoisoindol-5-yl)-3-(4-methoxyphenyl)sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4S/c1-24-12-3-5-13(6-4-12)25-9-8-16(21)19-11-2-7-14-15(10-11)18(23)20-17(14)22/h2-7,10H,8-9H2,1H3,(H,19,21)(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYEQQXQCLDHLLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCCC(=O)NC2=CC3=C(C=C2)C(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-[(4-methoxyphenyl)sulfanyl]propanamide
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N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-[(4-methoxyphenyl)sulfanyl]propanamide
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N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-[(4-methoxyphenyl)sulfanyl]propanamide
Reactant of Route 4
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N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-[(4-methoxyphenyl)sulfanyl]propanamide
Reactant of Route 5
Reactant of Route 5
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-[(4-methoxyphenyl)sulfanyl]propanamide
Reactant of Route 6
Reactant of Route 6
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-[(4-methoxyphenyl)sulfanyl]propanamide

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